molecular formula C15H24N2 B1523794 [(1-Benzyl-4-methylpiperidin-4-yl)methyl](methyl)amine CAS No. 403513-93-9

[(1-Benzyl-4-methylpiperidin-4-yl)methyl](methyl)amine

Cat. No.: B1523794
CAS No.: 403513-93-9
M. Wt: 232.36 g/mol
InChI Key: PNRNYQOXAVOQHZ-UHFFFAOYSA-N
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Description

(1-Benzyl-4-methylpiperidin-4-yl)methylamine is a chemical compound with the molecular formula C15H24N2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-4-methylpiperidin-4-yl)methylamine typically involves the reaction of 1-benzyl-4-methylpiperidine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 1-benzyl-4-methylpiperidine, formaldehyde, and methylamine.

    Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, at a temperature range of 50-70°C.

    Procedure: The starting materials are mixed in the solvent, and the reaction mixture is stirred for several hours. The product is then isolated and purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of (1-Benzyl-4-methylpiperidin-4-yl)methylamine may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-4-methylpiperidin-4-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., sodium methoxide), polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Halogenated derivatives, alkoxylated derivatives.

Scientific Research Applications

(1-Benzyl-4-methylpiperidin-4-yl)methylamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as its effects on neurotransmitter systems.

    Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and other medical conditions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Benzyl-4-methylpiperidin-4-yl)methylamine involves its interaction with molecular targets such as receptors and enzymes. The compound can modulate the activity of neurotransmitter systems by binding to specific receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-methylpiperidine: A precursor in the synthesis of (1-Benzyl-4-methylpiperidin-4-yl)methylamine.

    4-Methylpiperidine: A simpler analog with similar structural features.

    N-Methylpiperidine: Another related compound with a methyl group attached to the nitrogen atom.

Uniqueness

(1-Benzyl-4-methylpiperidin-4-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methyl groups on the piperidine ring enhances its reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

1-(1-benzyl-4-methylpiperidin-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-15(13-16-2)8-10-17(11-9-15)12-14-6-4-3-5-7-14/h3-7,16H,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRNYQOXAVOQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)CC2=CC=CC=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1-Benzyl-4-methylpiperidin-4-yl)methyl](methyl)amine
Reactant of Route 2
[(1-Benzyl-4-methylpiperidin-4-yl)methyl](methyl)amine
Reactant of Route 3
[(1-Benzyl-4-methylpiperidin-4-yl)methyl](methyl)amine
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[(1-Benzyl-4-methylpiperidin-4-yl)methyl](methyl)amine
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[(1-Benzyl-4-methylpiperidin-4-yl)methyl](methyl)amine
Reactant of Route 6
[(1-Benzyl-4-methylpiperidin-4-yl)methyl](methyl)amine

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